molecular formula C22H16N2O5S B3225967 N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251596-33-4

N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B3225967
CAS No.: 1251596-33-4
M. Wt: 420.4
InChI Key: BMGNRIODPXRPAL-UHFFFAOYSA-N
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Description

The compound "N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide" is a heterocyclic molecule featuring a thieno[3,2-b]pyridine core fused with a benzodioxol moiety. Key substituents include a benzyl group at position 4, a hydroxy group at position 7, and a carboxamide linked to the benzodioxol ring at position 4.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c25-19-18(21(26)23-14-6-7-16-17(10-14)29-12-28-16)22(27)24(15-8-9-30-20(15)19)11-13-4-2-1-3-5-13/h1-10,25H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGNRIODPXRPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Construction of the Thienopyridine Core: This involves the condensation of appropriate thieno and pyridine precursors, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in oncology, due to its ability to inhibit certain cellular pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets within cells. It has been shown to inhibit mitochondrial membrane potential, which is crucial for cellular energy production . Additionally, it may inhibit the mechanistic target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related heterocycles described in the literature, focusing on synthesis, functional groups, and spectral properties.

Key Observations

Structural Differences: The target compound’s thieno[3,2-b]pyridine core distinguishes it from thiazolo-pyrimidine or pyrimido-quinazoline analogs . Substituents such as the benzodioxol and carboxamide groups are unique to the target compound, whereas similar compounds feature cyano or methylfuran groups .

Synthetic Approaches :

  • The synthesis of analogs in involves condensation reactions (e.g., thiouracil derivatives with anthranilic acid) and sodium ethoxide-mediated cyclization , yielding products in 57–68% . The target compound may require analogous steps, though its benzodioxol-carboxamide linkage could necessitate specialized coupling reagents.

Spectral Data :

  • IR spectra of similar compounds show characteristic NH/OH stretches (3200–3450 cm⁻¹) and C≡N stretches (~2200 cm⁻¹) . The target compound’s IR would likely exhibit additional C=O stretches (~1700 cm⁻¹) from the oxo and carboxamide groups .

Research Tools and Methodologies

Structural characterization of such compounds often employs:

  • SHELX Programs : For small-molecule refinement and crystallographic analysis .
  • WinGX and ORTEP-3 : For graphical representation of crystal structures .
  • Graph Set Analysis : To interpret hydrogen-bonding networks in crystals .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound features a thienopyridine core with various functional groups that contribute to its biological activity. The IUPAC name is N-(1,3-benzodioxol-5-yl)-4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide. Its molecular formula is C22H16N2O5SC_{22}H_{16}N_{2}O_{5}S with a molecular weight of approximately 424.44 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit mitochondrial membrane potential, which plays a crucial role in cellular energy production and apoptosis pathways. This inhibition can lead to altered cell proliferation and survival rates in various cancer cell lines.

Biological Activity and Therapeutic Applications

  • Anti-Cancer Activity
    • Cell Lines Tested : The compound has been evaluated for its anti-proliferative effects against several cancer cell lines, including HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer).
    • IC50 Values : Studies have reported IC50 values ranging from 25 nM to 350 nM, indicating potent anti-cancer properties comparable to other thienopyridine derivatives. For instance, certain derivatives demonstrated over 85% inhibition of cell growth at concentrations around 120–130 nM .
  • Enzyme Inhibition
    • The compound has been investigated for its role as a biochemical probe to study enzyme activities. It shows promise in inhibiting enzymes involved in cancer progression and metabolism .
  • Potential in Other Therapeutic Areas
    • Beyond oncology, there is ongoing research into the compound's potential applications in treating metabolic disorders due to its interaction with various signaling pathways .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (nM)Observed Effect
HCT11625>85% inhibition of cell growth
MDA-MB-231120–130Comparable potency to other thienopyridines
Various EnzymesN/AInhibition of mitochondrial potential

Notable Research Findings

A recent study highlighted the synthesis of various analogues of thienopyridines, demonstrating that modifications to the benzodioxole moiety can enhance anti-proliferative activity while simplifying synthesis processes . Furthermore, the interaction with specific molecular targets has been shown to provide insights into the compound's mechanism of action.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis involves multi-step reactions, starting with the condensation of the thieno[3,2-b]pyridine core with a benzodioxol-5-yl substituent. Key steps include:

  • Coupling reactions : Use of triethylamine as a base and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitution or amide bond formation .
  • Reflux conditions : Temperature control (e.g., 80–100°C) and reaction time (4–12 hours) to ensure completion without side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the pure product . Optimization strategies include adjusting molar ratios of reagents, solvent polarity, and catalytic additives (e.g., sodium acetate) to improve yields .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxy group at δ 10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching C₂₃H₁₇N₂O₆S) .
  • Infrared (IR) Spectroscopy : Detects functional groups like carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition assays : Test kinase or protease inhibition using fluorescence-based substrates (e.g., ATP-competitive assays for kinase activity) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or prostaglandin E₂ quantification .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and interactions of this compound?

  • Quantum chemical calculations : Density Functional Theory (DFT) models predict electron distribution, reactive sites (e.g., electrophilic carbons), and tautomeric equilibria .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with the benzodioxole ring) .
  • Reaction path analysis : Transition state modeling optimizes synthetic routes (e.g., identifying energy barriers for cyclization steps) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Cross-validate kinase inhibition using radiometric (³²P-ATP) and fluorescence-based methods to rule out assay-specific artifacts .
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., benzyl vs. phenyl groups) to isolate pharmacophoric elements .
  • Meta-analysis : Compare experimental conditions (e.g., cell line variability, serum concentration) to identify confounding factors .

Q. How can regioselective modifications be designed on the thieno[3,2-b]pyridine core?

  • Protecting groups : Temporarily block the hydroxy group with tert-butyldimethylsilyl (TBS) to direct electrophilic substitution to the 4-position .
  • Catalytic strategies : Use palladium catalysts for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 6-carboxamide position .
  • Computational guidance : DFT-based Fukui indices identify nucleophilic/electrophilic sites for targeted functionalization .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?

  • Standardize protocols : Use consistent ATP concentrations (e.g., 10 µM) and pre-incubation times (30 minutes) across labs .
  • Control for solubility : Ensure compound solubility in DMSO (<0.1% final concentration) to avoid aggregation .
  • Validate with crystallography : Co-crystal structures of the compound bound to the kinase active site confirm binding modes .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., moisture sensitivity of the benzodioxole group) to ensure consistency .
  • Data sharing : Deposit raw NMR, MS, and bioassay data in open-access repositories (e.g., PubChem) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.